3a-(Trifluoromethyl)decahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one
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Overview
Description
3a-(Trifluoromethyl)decahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one is a heterocyclic compound that features a trifluoromethyl group attached to a decahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a-(Trifluoromethyl)decahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one typically involves the reaction of 4-oxo-4-phenylbutanoic acid with 1,2-phenylenediamine in anhydrous benzene. The mixture is boiled while continuously distilling off the azeotropic mixture with formed water over 5 hours . Another method involves the nitrosylation of previously synthesized 3a-substituted 2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-ones in the reaction of 5R-3H-furan-2-ones with 1,2-diaminobenzene at 0–5 °C in aqueous acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
This reaction is carried out using nitrous acid generated in situ and introduced directly to react with the substrate .
Common Reagents and Conditions
Nitrosylation: Nitrous acid, aqueous acetonitrile, 0–5 °C.
Condensation: 4-oxo-4-phenylbutanoic acid, 1,2-phenylenediamine, anhydrous benzene.
Major Products Formed
Scientific Research Applications
Medicinal Chemistry: Due to its unique structural properties, this compound can be explored for its antimicrobial potential and other therapeutic applications.
Material Science: The trifluoromethyl group imparts unique electronic properties, making it useful in the development of advanced materials.
Biological Studies: Its interactions with biological molecules can be studied to understand its potential as a drug candidate.
Mechanism of Action
The mechanism of action of 3a-(Trifluoromethyl)decahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one involves its interaction with specific molecular targets. For instance, the nitrosylation reaction suggests that the compound can interact with electrophilic reagents, leading to the formation of nitroso derivatives through a Fischer-Hepp rearrangement under acid catalysis conditions .
Comparison with Similar Compounds
Similar Compounds
- 3a-Phenyl-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one .
- 3a-(4-Methylphenyl)-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one .
Uniqueness
3a-(Trifluoromethyl)decahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties compared to its analogs
Properties
Molecular Formula |
C11H15F3N2O |
---|---|
Molecular Weight |
248.24 g/mol |
IUPAC Name |
3a-(trifluoromethyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-pyrrolo[1,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C11H15F3N2O/c12-11(13,14)10-6-5-9(17)16(10)8-4-2-1-3-7(8)15-10/h7-8,15H,1-6H2 |
InChI Key |
CTJCKCGHCLWJMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)NC3(N2C(=O)CC3)C(F)(F)F |
Origin of Product |
United States |
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